Enkephalin sulfonic acid, ala(2)-nle(5)- Enkephalin sulfonic acid, ala(2)-nle(5)-
Brand Name: Vulcanchem
CAS No.: 75829-10-6
VCID: VC17120731
InChI: InChI=1S/C28H39N5O8S/c1-3-4-10-25(42(39,40)41)32-23(16-19-8-6-5-7-9-19)28(38)33-24(35)17-30-26(36)18(2)31-27(37)22(29)15-20-11-13-21(34)14-12-20/h5-9,11-14,18,22-23,25,32,34H,3-4,10,15-17,29H2,1-2H3,(H,30,36)(H,31,37)(H,33,35,38)(H,39,40,41)/t18-,22+,23+,25-/m1/s1
SMILES:
Molecular Formula: C28H39N5O8S
Molecular Weight: 605.7 g/mol

Enkephalin sulfonic acid, ala(2)-nle(5)-

CAS No.: 75829-10-6

Cat. No.: VC17120731

Molecular Formula: C28H39N5O8S

Molecular Weight: 605.7 g/mol

* For research use only. Not for human or veterinary use.

Enkephalin sulfonic acid, ala(2)-nle(5)- - 75829-10-6

Specification

CAS No. 75829-10-6
Molecular Formula C28H39N5O8S
Molecular Weight 605.7 g/mol
IUPAC Name (1R)-1-[[(2S)-1-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]pentane-1-sulfonic acid
Standard InChI InChI=1S/C28H39N5O8S/c1-3-4-10-25(42(39,40)41)32-23(16-19-8-6-5-7-9-19)28(38)33-24(35)17-30-26(36)18(2)31-27(37)22(29)15-20-11-13-21(34)14-12-20/h5-9,11-14,18,22-23,25,32,34H,3-4,10,15-17,29H2,1-2H3,(H,30,36)(H,31,37)(H,33,35,38)(H,39,40,41)/t18-,22+,23+,25-/m1/s1
Standard InChI Key NSDRIJPETPCTKU-CSILHSIFSA-N
Isomeric SMILES CCCC[C@H](N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)S(=O)(=O)O
Canonical SMILES CCCCC(NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)S(=O)(=O)O

Introduction

Chemical Structure and Structural Modifications

Enkephalin sulfonic acid, Ala(2)-Nle(5)- (molecular formula: C₂₈H₃₉N₅O₈S; molecular weight: 605.7 g/mol) retains the core pentapeptide sequence of natural enkephalins but features critical modifications that alter its physicochemical and pharmacological properties. The tyrosine residue at position 1 preserves the aromatic ring essential for opioid receptor interaction, while the sulfonic acid group replaces the terminal carboxyl group, increasing acidity and resistance to carboxypeptidase cleavage . Substituting L-alanine at position 2 with D-alanine enhances conformational stability, and norleucine (Nle) at position 5 introduces a hydrophobic side chain that improves lipid solubility and blood-brain barrier penetration .

Table 1: Structural Comparison with Natural Enkephalins

FeatureNatural Enkephalin (Leu/Met)Enkephalin Sulfonic Acid, Ala(2)-Nle(5)-
Position 2 Amino AcidGlycineD-Alanine
Position 5 Amino AcidLeucine/MethionineNorleucine
C-Terminal GroupCarboxyl (-COOH)Sulfonic Acid (-SO₃H)
Metabolic StabilityLow (t₁/₂ < 2 min)High (t₁/₂ > 30 min)

Pharmacological Profile and Receptor Interactions

Delta-Opioid Receptor Selectivity

Competitive binding assays using rat brain membranes reveal that enkephalin sulfonic acid, Ala(2)-Nle(5)- binds preferentially to δ-opioid receptors, with an affinity ratio (δ-OR:μ-OR) of 18:1, compared to 3:1 for Leu-enkephalin and 6:1 for D-Ala²,D-Leu⁵-enkephalin (DADLE) . This selectivity is attributed to the sulfonic acid moiety, which mimics the phosphate group of endogenous ligands like deltorphin, creating stronger electrostatic interactions with the receptor’s extracellular domain .

Analgesic Potency and Duration

In rodent models of acute pain, subcutaneous administration of enkephalin sulfonic acid, Ala(2)-Nle(5)- (1 mg/kg) produces analgesia equivalent to morphine (3 mg/kg) but with a prolonged duration of action (>4 hours vs. 2 hours for morphine) . The extended effect correlates with its resistance to enzymatic degradation, as demonstrated by in vitro studies showing <10% degradation after 1 hour in plasma, whereas natural enkephalins degrade fully within minutes .

Comparative Analysis with Other Enkephalin Analogs

DADLE (D-Ala²,D-Leu⁵-Enkephalin)

DADLE (CAS No. 94825-57-7), a widely studied enkephalin analog, shares the D-alanine substitution at position 2 but retains a leucine residue at position 5. While DADLE exhibits moderate δ-OR affinity (Ki = 1.2 nM), it shows weaker selectivity (δ-OR:μ-OR = 6:1) compared to enkephalin sulfonic acid, Ala(2)-Nle(5)- (δ-OR:μ-OR = 18:1) . Additionally, DADLE’s lack of a sulfonic acid group renders it susceptible to carboxypeptidase A, limiting its half-life to 15–20 minutes in vivo .

DSLET (D-Ser²,Leu⁵-Enkephalin-Thr)

DSLET, another δ-OR-preferring analog, incorporates a threonine residue at the C-terminus. Though it matches enkephalin sulfonic acid’s δ-OR selectivity (δ-OR:μ-OR = 17:1), its analgesic potency is 50% lower due to reduced blood-brain barrier permeability .

Table 2: Pharmacokinetic and Pharmacodynamic Properties of Enkephalin Analogs

Analogδ-OR Affinity (Ki, nM)μ-OR Affinity (Ki, nM)Half-Life (min)BBB Penetration
Enkephalin sulfonic acid, Ala(2)-Nle(5)-0.814.4>180High
DADLE1.27.215–20Moderate
DSLET0.915.330–40Low

Research Findings and Experimental Applications

In Vitro Studies

In rat striatal slices, enkephalin sulfonic acid, Ala(2)-Nle(5)- (10 μM) inhibits adenylate cyclase activity by 78%, a hallmark of δ-OR activation, compared to 45% inhibition by Leu-enkephalin . This effect is naltrindole-reversible, confirming δ-OR mediation.

Organoprotective Effects

Preliminary studies suggest that enkephalin sulfonic acid, Ala(2)-Nle(5)- extends the survival of ischemic multiorgan blocks by up to 46 hours, surpassing DADLE’s 32-hour limit . The mechanism may involve δ-OR-mediated suppression of apoptotic signaling in endothelial cells .

Therapeutic Implications and Future Directions

The compound’s high δ-OR selectivity and metabolic stability position it as a candidate for treating chronic pain without the addiction risks associated with μ-opioid agonists. Ongoing research explores its utility in neuroprotection, with early-phase trials investigating its effects in traumatic brain injury models. Further structural optimization, such as N-terminal methylation to enhance oral bioavailability, could yield clinically viable derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator